N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions. The resulting benzoxazole is then chlorinated to introduce the chloro groups. The final step involves the coupling of the chlorinated benzoxazole with 2-(3-methylphenoxy)acetamide under basic conditions to form the target compound.
Chemical Reactions Analysis
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide can be compared with other benzoxazole derivatives, such as:
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide: This compound has a similar benzoxazole core but different substituents, leading to different biological activities.
3-chloro-N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide:
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H16Cl2N2O3 |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H16Cl2N2O3/c1-13-3-2-4-16(9-13)28-12-21(27)25-18-10-14(5-7-17(18)24)22-26-19-11-15(23)6-8-20(19)29-22/h2-11H,12H2,1H3,(H,25,27) |
InChI Key |
FNHPUOQHZAUOJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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